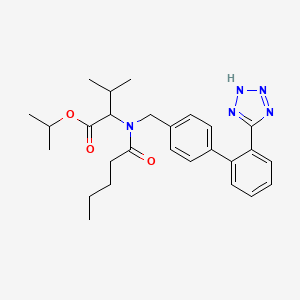
Valsartan Acid Isopropyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is derived from valsartan , which is an angiotensin II receptor antagonist used to treat hypertension and heart failure. This compound is a derivative of valsartan, modified by the addition of an isopropyl ester group.
Valsartan Acid Isopropyl Ester: (CAS: 1245820-09-0) is a chemical compound with the molecular formula C₂₇H₃₅N₅O₃.
Vorbereitungsmethoden
- The synthetic route for Valsartan Acid Isopropyl Ester involves the esterification of valsartan with isopropyl alcohol. The specific reaction conditions and industrial production methods are proprietary, but this transformation typically occurs under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
- Valsartan Acid Isopropyl Ester can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.
- Common reagents include acids or bases for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution.
- Major products formed depend on the specific reaction conditions and the functional groups involved.
Wissenschaftliche Forschungsanwendungen
- In scientific research, Valsartan Acid Isopropyl Ester serves as a valuable intermediate for studying the pharmacological properties of valsartan derivatives.
- Researchers explore its potential applications in drug development, biochemistry, and medicinal chemistry.
Wirkmechanismus
- Valsartan Acid Isopropyl Ester’s mechanism of action is closely related to that of valsartan.
- It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to its receptors. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart.
Vergleich Mit ähnlichen Verbindungen
- Valsartan Acid Isopropyl Ester is unique due to its isopropyl ester modification, distinguishing it from other valsartan derivatives.
- Similar compounds include other angiotensin II receptor antagonists like losartan, irbesartan, and candesartan.
Remember that this compound plays a crucial role in pharmaceutical research and development, contributing to our understanding of cardiovascular health and drug design
Eigenschaften
Molekularformel |
C27H35N5O3 |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
propan-2-yl 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31) |
InChI-Schlüssel |
XIZXKMBYUPSRFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)
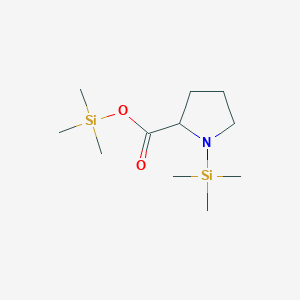

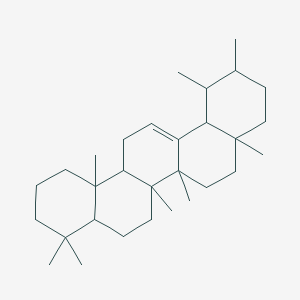

amino}-3-methylbutanoic acid](/img/structure/B12101718.png)
![4-[(Octan-2-yl)amino]butan-2-ol](/img/structure/B12101719.png)
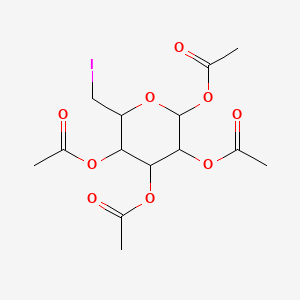

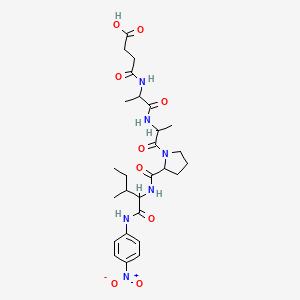
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(5-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-3-yl benzoate](/img/structure/B12101755.png)



